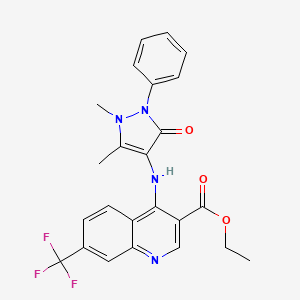

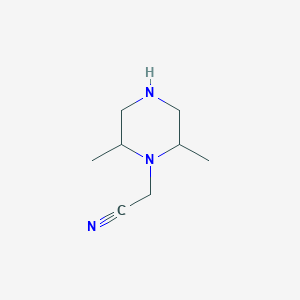

ethyl 4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound , ethyl 4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate, is a complex organic molecule that appears to be related to a class of compounds known for their potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that could help infer the properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related quinoline and pyrazole derivatives typically involves multi-step reactions that may include the formation of intermediates such as quinolinone or pyrazolone structures. For instance, the synthesis of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate involved a three-component reaction using a catalytic amount of 4-dimethylaminopyridine (DMAP) in aqueous ethanol . Similarly, the synthesis of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was achieved by treating the precursor with ethyl 2-cyano-3,3-dimethylthioacrylate . These methods suggest that the synthesis of the compound would likely involve a strategic combination of reactants and catalysts to build the quinoline and pyrazole rings, followed by functional group transformations to introduce the amino and trifluoromethyl groups.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography. For example, the crystal structure of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate revealed a six-membered ring adopting a boat conformation with specific bond lengths indicating the presence of double bonds . The crystal structure of another related compound showed that the pyran and pyrazole rings are almost coplanar, with the phenyl ring being almost perpendicular to these two rings . These findings suggest that the compound would also exhibit a complex three-dimensional structure, which could be crucial for its biological activity.

Chemical Reactions Analysis

The chemical reactions involving similar compounds often include cyclocondensation and Knoevenagel approaches, as seen in the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . These reactions are essential for constructing the core ring systems of the molecules. The reactivity of the compound would likely be influenced by the presence of the amino group and the trifluoromethyl group, which could participate in various chemical transformations or interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as NMR, mass spectrometry, UV-Vis spectroscopy, and CHN analysis . The crystal structures provided insights into the density and molecular conformation of these compounds . The presence of functional groups such as amino, cyano, and carboxylate esters in these molecules suggests that the compound would have distinct solubility, polarity, and potential for forming hydrogen bonds, which are important for its pharmacological properties.

科学的研究の応用

Organic Synthesis and Cytotoxic Activity

Quinoline derivatives have been synthesized and explored for their cytotoxic activities against cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, related to quinoline structures, showed potent cytotoxic properties against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. These derivatives, upon testing, revealed significant growth inhibitory properties, with some compounds demonstrating IC50 values less than 10 nM, highlighting their potential in anticancer drug development (Deady et al., 2003).

Photovoltaic Properties

The photovoltaic properties of quinoline derivatives have been investigated, showing their potential in organic–inorganic photodiode fabrication. Quinoline derivatives like Ph-HPQ and Ch-HPQ have been deposited using thermal evaporation techniques, demonstrating rectification behavior and photovoltaic properties under both dark and illumination conditions. These findings suggest their applicability in photodiode devices, where the presence of substitution groups like chlorophenyl improved the diode parameters, indicating a pathway for the development of more efficient photovoltaic devices (Zeyada et al., 2016).

特性

IUPAC Name |

ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F3N4O3/c1-4-34-23(33)18-13-28-19-12-15(24(25,26)27)10-11-17(19)21(18)29-20-14(2)30(3)31(22(20)32)16-8-6-5-7-9-16/h5-13H,4H2,1-3H3,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHPQKXHFCYXTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2528549.png)

![methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2528550.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide](/img/structure/B2528563.png)

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2528565.png)

![3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride](/img/structure/B2528566.png)

![N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2528569.png)

![N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2528570.png)

![3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid](/img/structure/B2528571.png)